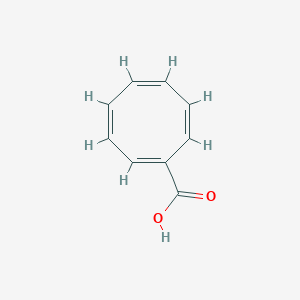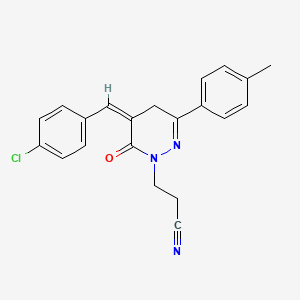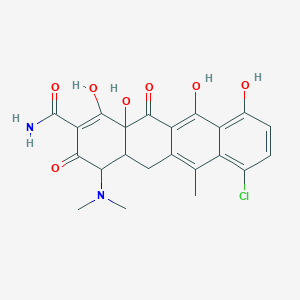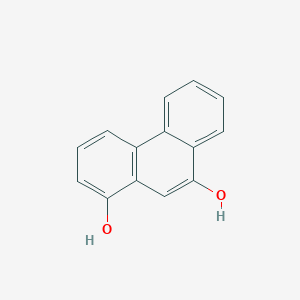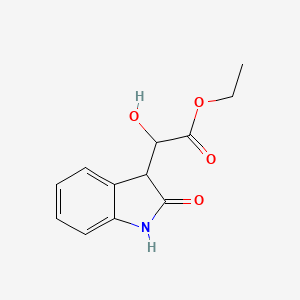
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is an organic compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 3-nitrophenyl group and the esterification occurs with 1-methylethyl alcohol. This compound is known for its applications in various fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester typically involves the reaction of 3-nitrophenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the isopropyl group to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 3-Aminophenyl carbamic acid, 1-methylethyl ester.
Hydrolysis: 3-Nitrophenyl carbamic acid.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester involves the inhibition of specific enzymes. The nitrophenyl group interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This interaction can affect various molecular pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, 1-methylethyl ester
- Carbamic acid, (2-nitrophenyl)-, 1-methylethyl ester
Uniqueness
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interaction with enzymes, making it distinct from its 2-nitro and 4-nitro counterparts. The 3-nitrophenyl group provides a specific steric and electronic environment that can influence the compound’s biological activity and chemical reactivity.
Propiedades
Número CAS |
2610-62-0 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)16-10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) |
Clave InChI |
FLLAOLGEPZPDGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





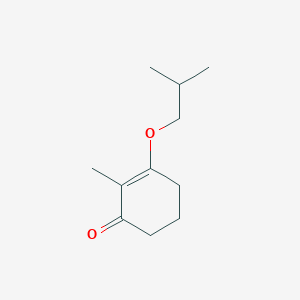


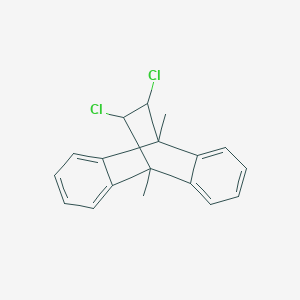
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
